1,1'-Carbonyldipiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

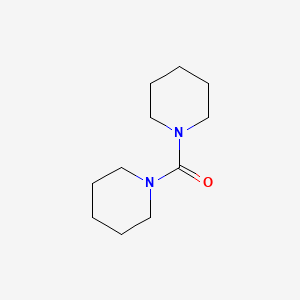

Structure

3D Structure

Properties

IUPAC Name |

di(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOJOKOVTYPHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202236 | |

| Record name | Piperidine, 1,1'-carbonyldi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-04-0 | |

| Record name | Bis(pentamethylene)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Carbonyldipiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Carbonyldipiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1,1'-carbonyldi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentamethylene)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-CARBONYLDIPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST5T93T7OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1'-Carbonyldipiperidine from Piperidine

Introduction: The Versatility of a Symmetrical Urea in Modern Synthesis

1,1'-Carbonyldipiperidine, a symmetrical urea derived from the versatile secondary amine piperidine, is a valuable building block in contemporary organic synthesis. Its structural motif is prevalent in a range of biologically active molecules and serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. The robust nature of the urea linkage, combined with the lipophilic character of the piperidine rings, imparts unique physicochemical properties to molecules incorporating this moiety. This guide provides a comprehensive technical overview of the synthesis of this compound, offering a comparative analysis of common synthetic routes, a detailed experimental protocol, and a thorough characterization of the final product. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Strategic Approaches to Carbonyl Insertion: A Comparative Analysis of Reagents

The synthesis of this compound from piperidine hinges on the introduction of a carbonyl group between two piperidine molecules. The choice of the carbonylating agent is a critical determinant of the reaction's efficiency, safety, and scalability. Three primary reagents are commonly considered for this transformation: phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI).

| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | Highly reactive, leading to fast reaction rates and high yields. Byproducts are volatile and easily removed. | Extremely toxic gas, requiring specialized handling and containment.[1] Difficult to handle on a laboratory scale. |

| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | Safer and easier to handle than phosgene.[2][3] A solid, allowing for accurate weighing and dispensing.[3] Decomposes to three equivalents of phosgene in situ, offering the reactivity of phosgene with reduced handling risks.[2] | Still highly toxic upon decomposition to phosgene.[4] Requires careful handling and a well-ventilated fume hood. |

| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Crystalline Solid | Relatively non-toxic and easy to handle.[1] Byproducts (imidazole and CO₂) are generally benign and easily removed. Reactions are often clean with high yields. | Less reactive than phosgene or triphosgene. May require longer reaction times or heating. Moisture sensitive.[5] |

Causality in Reagent Selection:

For laboratory-scale synthesis, the extreme toxicity and handling difficulties associated with phosgene gas make it a less desirable choice despite its reactivity. Triphosgene emerges as a superior alternative, offering the potent reactivity of phosgene in a more manageable solid form.[2][3] 1,1'-Carbonyldiimidazole (CDI) presents the safest option, though its lower reactivity might necessitate more forcing conditions. For the purposes of this guide, which prioritizes a balance of reactivity, safety, and practicality for a research and development setting, the triphosgene-mediated synthesis is presented as the recommended protocol.

Reaction Mechanism: The Stepwise Formation of a Urea

The reaction of piperidine with triphosgene proceeds through the in situ generation of phosgene. The mechanism involves a nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of phosgene, followed by the elimination of a chloride ion to form a carbamoyl chloride intermediate. A second molecule of piperidine then attacks this intermediate, leading to the formation of this compound and a protonated piperidine, which is neutralized by a base.

Caption: Reaction mechanism for the synthesis of this compound using triphosgene.

Detailed Experimental Protocol: Synthesis via Triphosgene

This protocol is adapted from established procedures for the synthesis of related urea derivatives and is designed to be a self-validating system for the preparation of high-purity this compound.

Materials:

-

Piperidine (2.0 equivalents)

-

Triphosgene (0.34 equivalents)

-

Triethylamine (2.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane to the stirred piperidine solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 5395-04-0 | [6] |

| Molecular Formula | C₁₁H₂₀N₂O | [6] |

| Molecular Weight | 196.29 g/mol | [6] |

| Appearance | Faintly yellow crystals or solid | [4][7] |

| Melting Point | 44-47 °C | [4][6][7] |

| Boiling Point | 296-298 °C | [4][7] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Predicted shifts: Protons on carbons adjacent to nitrogen (α-protons) are expected to appear around 3.2-3.4 ppm. Protons on carbons further from the nitrogen (β- and γ-protons) are expected to appear as a multiplet around 1.5-1.7 ppm. Due to the symmetrical nature of the molecule, a simple spectrum is anticipated. Note: Experimental spectrum not readily available in the searched resources. |

| ¹³C NMR | Experimental shifts (CDCl₃): Carbonyl carbon (C=O) at ~165 ppm. Carbons adjacent to nitrogen (α-carbons) at ~46 ppm. Carbons β to nitrogen at ~26 ppm. Carbon γ to nitrogen at ~24 ppm. |

| IR (Infrared) | A strong absorption band characteristic of the C=O stretch in a urea is expected around 1640-1660 cm⁻¹. C-H stretching vibrations from the piperidine rings are expected around 2850-2950 cm⁻¹. Note: Experimental spectrum not readily available in the searched resources. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 196. A prominent fragment ion at m/z = 112 is also observed, corresponding to the loss of one piperidine ring. |

Safety and Handling: A Prudent Approach to Potent Reagents

The synthesis of this compound involves the use of hazardous materials that necessitate strict safety protocols.

-

Triphosgene: Although a solid, triphosgene can release toxic phosgene gas upon contact with moisture or upon heating.[4] It should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of spills, the area should be evacuated, and appropriate measures should be taken for neutralization and cleanup.

-

Piperidine: Piperidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage. It is also toxic if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

1,1'-Carbonyldiimidazole (CDI): While significantly safer than phosgene and triphosgene, CDI is a moisture-sensitive solid and can cause skin and eye irritation.[7][8] Standard laboratory safety practices should be followed.

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

This technical guide has delineated a robust and reliable methodology for the synthesis of this compound from piperidine, with a strong emphasis on the use of triphosgene as a practical and efficient carbonylating agent for a research and development setting. The comparative analysis of available reagents, coupled with a detailed experimental protocol and comprehensive characterization data, provides a self-validating framework for the successful preparation and verification of this important synthetic intermediate. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce high-purity this compound for their diverse synthetic applications.

References

- 1,1'-(Azodicarbonyl)-dipiperidine CAS#: 10465-81-3. ChemicalBook.

- Material Safety Data Sheet - 1,1,-carbonyldimidazole 99%. Oxford Lab Fine Chem LLP.

- 5395-04-0 | CAS D

- 1,1'-(Azodicarbonyl)dipiperidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals.

- An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.

- Di(piperidin-1-yl)methanone , 97% , 5395-04-0. CookeChem.

- 1,1-Carbonyldipiperidine 97 5395-04-0. Sigma-Aldrich.

- 1,1-(Azodicarbonyl)dipiperidine 99 10465-81-3. Sigma-Aldrich.

- 1,1'-(Azodicarbonyl)dipiperidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals.

- An In-depth Technical Guide to the Physical Properties of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.

- Chemical Properties of Piperidine, 1,1'-carbonylbis- (CAS 5395-04-0). Cheméo.

- What are the uses and side effects of CDI. Scimplify.

- An In-depth Technical Guide to the NMR and IR Spectral Data of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.

- 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Common Organic Chemistry.

- 1,1'-(Azodicarbonyl)dipiperidine(10465-81-3) 1 H NMR. ChemicalBook.

- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Ch13 - Sample IR spectra. University of Calgary.

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- A decade review of triphosgene and its applic

- Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. Smolecule.

Sources

- 1. 1,1'-(Azodicarbonyl)dipiperidine, 97% | Fisher Scientific [fishersci.ca]

- 2. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Di(piperidin-1-yl)methanone , 97% , 5395-04-0 - CookeChem [cookechem.com]

- 5. 1,1'-(Azodicarbonyl)dipiperidine | C12H20N4O2 | CID 73042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1′-カルボニルジピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5395-04-0 | CAS DataBase [m.chemicalbook.com]

- 8. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]

An In-depth Technical Guide to 1,1'-Carbonyldipiperidine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,1'-Carbonyldipiperidine, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document elucidates the fundamental molecular properties, provides a detailed and validated protocol for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, this guide explores the compound's reactivity, potential applications, and critical safety and handling procedures tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a symmetrical urea derivative, serves as a pivotal building block in the synthesis of a diverse range of more complex molecules. Its structural motif, featuring a central carbonyl group flanked by two piperidine rings, imparts unique reactivity and properties that are leveraged in various chemical transformations. Notably, it is a crucial precursor in the synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a widely used reagent in the Mitsunobu reaction, highlighting its importance in modern synthetic chemistry. The piperidine moiety itself is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs, which underscores the potential of this compound derivatives in the development of novel therapeutics.[1][2] This guide aims to provide a detailed and practical resource for the scientific community, fostering a deeper understanding and proficient utilization of this versatile compound.

Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use and safe handling in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O | PubChem CID 21493 |

| Molecular Weight | 196.29 g/mol | PubChem CID 21493 |

| IUPAC Name | di(piperidin-1-yl)methanone | PubChem CID 21493 |

| CAS Number | 5395-04-0 | SpectraBase CmA6VaLFj1J |

| Appearance | White to off-white solid | (General chemical knowledge) |

| Canonical SMILES | C1CCN(CC1)C(=O)N2CCCCC2 | PubChem CID 21493 |

| InChI Key | SNOJOKOVTYPHMC-UHFFFAOYSA-N | PubChem CID 21493 |

Synthesis of this compound

The synthesis of this compound is reliably achieved through the reaction of piperidine with a suitable carbonylating agent. The use of triphosgene (bis(trichloromethyl) carbonate) as a safer, solid substitute for the highly toxic phosgene gas is the preferred modern approach.[3]

Rationale of the Synthetic Approach

This synthetic protocol is designed for high efficiency and safety. Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene equivalent. Triethylamine is employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperidine starting material. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and intermediates. The reaction is initially conducted at a reduced temperature (0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidine (2.0 equivalents)

-

Triphosgene (0.36 equivalents)

-

Triethylamine (2.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine (2.1 equivalents) in anhydrous dichloromethane.[4]

-

Cool the solution to 0 °C in an ice bath.

-

In small portions, slowly add triphosgene (0.36 equivalents) to the stirred solution, ensuring the internal temperature is maintained between 0-5 °C.[4]

-

After the complete addition of triphosgene, allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the two equivalent piperidine rings. Due to the symmetry of the molecule, the spectrum will be relatively simple. The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet downfield, typically in the range of 3.2-3.4 ppm. The protons on the β and γ carbons of the piperidine rings will appear as overlapping multiplets further upfield, generally between 1.5-1.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. A key signal will be the resonance of the carbonyl carbon, which is expected to appear significantly downfield, characteristic of a urea-type carbonyl group. The carbons of the piperidine rings will show distinct signals, with the α-carbons appearing in the range of 45-50 ppm and the β and γ carbons resonating at higher field strengths.[5]

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used.

-

Data Processing: Perform a Fourier transform on the acquired data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group. This peak is typically observed in the region of 1630-1660 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the piperidine rings just below 3000 cm⁻¹ and C-N stretching vibrations.

Protocol for FT-IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean and acquire a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

-

Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 196. The fragmentation pattern is expected to involve the cleavage of the C-N bonds and fragmentation of the piperidine rings.[4] A prominent fragment would likely be the piperidinyl cation or related fragments resulting from the loss of one of the piperidine rings.

Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

-

Instrument Setup: Inject the sample into the gas chromatograph, which separates the components before they enter the mass spectrometer.

-

Data Acquisition: The mass spectrometer is set to scan a range of m/z values to detect the parent ion and its fragments.

Reactivity and Applications

The primary utility of this compound in a research and development context is as a precursor for the synthesis of other valuable chemical entities.

-

Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP): As previously mentioned, this compound is the immediate precursor to ADDP, a Mitsunobu reagent. The synthesis involves the oxidation of this compound.[3]

-

Scaffold in Drug Discovery: The dipiperidinyl-methanone core is a structural element that can be incorporated into larger molecules with potential biological activity. The piperidine ring is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties.[1][2]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. While specific toxicity data for this compound is limited, a conservative approach based on the reactivity of its precursors and related compounds is recommended.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with a straightforward and scalable synthesis. A comprehensive understanding of its molecular properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is essential for its effective utilization in organic synthesis and drug discovery endeavors. The protocols and data presented herein are intended to serve as a reliable resource for researchers and empower further innovation in the chemical sciences.

References

- This compound. PubChem.

- This compound - Optional[MS (GC)] - Spectrum. SpectraBase.

- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- A decade review of triphosgene and its applications in organic reactions. PMC.

- Organic Syntheses Procedure. Organic Syntheses.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR spectral data for 1,1'-Carbonyldipiperidine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,1'-Carbonyldipiperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this symmetrical urea derivative through detailed spectral interpretation. Beyond presenting the data, this guide explains the underlying principles governing the observed chemical shifts and multiplicities, offers a validated experimental protocol for data acquisition, and contextualizes the analysis with authoritative references.

Introduction: The Structural Significance of this compound

This compound is a disubstituted urea containing two piperidine rings linked by a central carbonyl group. As a non-polar, aprotic, and high-boiling solvent, it finds utility in various chemical transformations. The characterization of such molecules is critical for confirming identity, assessing purity, and ensuring quality control in synthetic processes. NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution.[1] This guide serves as a definitive resource for understanding the signature NMR spectral features of this compound.

Molecular Structure and Symmetry Considerations

The key to interpreting the NMR spectra of this compound lies in its molecular symmetry. The molecule possesses a C₂ axis of symmetry passing through the carbonyl group, rendering the two piperidine rings chemically and magnetically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is significantly reduced, simplifying the analysis. We can classify the unique proton and carbon environments as follows:

-

α-positions: The four methylene groups (CH₂) directly attached to the nitrogen atoms.

-

β-positions: The four methylene groups adjacent to the α-positions.

-

γ-position: The two methylene groups at the para-position relative to the nitrogen atoms.

-

Carbonyl Carbon: The central C=O group.

Caption: Molecular structure with unique carbon positions labeled.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by two main signals corresponding to the protons on the piperidine rings. Due to the rapid chair-chair interconversion of the piperidine rings at room temperature, the axial and equatorial protons on each carbon average out, leading to broadened or simplified signals.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.25 | Triplet (broad) | 8H | α-CH₂ |

| ~1.60 | Multiplet (broad) | 12H | β-CH₂ and γ-CH₂ |

Causality and Interpretation

-

α-Protons (δ ~3.25 ppm): These protons are adjacent to the electron-withdrawing nitrogen atom. The lone pair on the nitrogen participates in resonance with the adjacent carbonyl group, giving the C-N bond partial double-bond character. This delocalization reduces the electron density on the nitrogen, increasing its effective electronegativity and significantly deshielding the adjacent α-protons. This causes their chemical shift to be significantly downfield compared to unsubstituted piperidine (where α-protons appear around δ 2.8 ppm).[2][3]

-

β- and γ-Protons (δ ~1.60 ppm): These protons are further removed from the influence of the N-carbonyl moiety. Their chemical environment is more alkane-like, resulting in their appearance in the more shielded, upfield region of the spectrum.[4] The signals for the eight β-protons and four γ-protons are not well-resolved and overlap to form a broad, complex multiplet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is remarkably simple due to the molecule's symmetry, displaying only four distinct signals.

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165.1 | C=O (Carbonyl) |

| ~46.9 | Cα |

| ~25.8 | Cβ |

| ~24.7 | Cγ |

Note: The chemical shifts are based on data available from SpectraBase and typical values for similar structures.[5]

Causality and Interpretation

-

Carbonyl Carbon (δ ~165.1 ppm): The carbonyl carbon is the most deshielded carbon in the molecule. It is double-bonded to a highly electronegative oxygen atom and bonded to two nitrogen atoms, all of which withdraw electron density. This results in a characteristic large downfield shift, which is diagnostic for urea and amide-type carbonyls.[6]

-

α-Carbons (δ ~46.9 ppm): These carbons are directly attached to nitrogen, an electronegative atom, which causes a significant downfield shift compared to a standard alkane carbon. This effect is typical for carbons adjacent to heteroatoms.

-

β- and γ-Carbons (δ ~25.8 and ~24.7 ppm): The β-carbons are one bond further away from the nitrogen, experiencing a much smaller deshielding effect. The γ-carbon is the most remote from the electron-withdrawing group, and its chemical shift is very close to that of a typical cycloalkane methylene carbon. The chemical shifts for β and γ carbons in unsubstituted piperidine are approximately 27 and 25 ppm, respectively, confirming these assignments.[7][8]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR spectra of this compound.

Caption: Standard workflow for NMR analysis.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve the compound and its well-defined residual proton and carbon signals for referencing.[9][10]

-

Concentration: Dissolve approximately 15-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable time.[11]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument.[12][13]

For ¹H NMR:

-

Pulse Program: A standard 90° pulse-acquire sequence.

-

Acquisition Time (AQ): ~3-4 seconds. This ensures adequate digital resolution.[12]

-

Relaxation Delay (D1): 2 seconds. For routine spectra, this is sufficient. For strictly quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[14]

-

Number of Scans (NS): 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled sequence with a 30° or 45° pulse angle.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.[14]

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm for ¹H and the CDCl₃ triplet to δ 77.16 ppm for ¹³C.[10]

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret due to the molecule's inherent symmetry. The ¹H spectrum is dominated by two broad signals corresponding to the α-protons (~3.25 ppm) and the combined β/γ-protons (~1.60 ppm). The ¹³C spectrum is characterized by four sharp signals, with the carbonyl carbon appearing at ~165.1 ppm, providing a key diagnostic marker. This guide provides the necessary data, interpretive logic, and a robust experimental framework for the confident analysis of this compound, ensuring scientific integrity and reproducibility in research and development settings.

References

- Magnetic Resonance in Chemistry. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. PubMed, 54(10), 793-799. [Link]

- University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters.

- The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link]

- Wiley-VCH GmbH. (2026). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C

- Quora. (2021). Why is methylene carbon more deshielded than the methyl group in carbon NMR?[Link]

- Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

- ResearchGate. (2021). List of the proton chemical shifts (ppm)

- SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

- University of Calgary. (n.d.). NMR Chemical Shifts. [Link]

- ResearchGate. (2016). 1 H and 13 C NMR spectral assignment of N , N ′-disubstituted thiourea and urea derivatives active against nitric oxide synthase. [Link]

- University of York. (n.d.).

- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. web.pdx.edu [web.pdx.edu]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 9. ukisotope.com [ukisotope.com]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. benchchem.com [benchchem.com]

- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Infrared (IR) spectroscopy of 1,1'-Carbonyldipiperidine

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,1'-Carbonyldipiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (C₁₁H₂₀N₂O), a disubstituted urea derivative significant in synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a detailed interpretation of the vibrational modes, causality-driven experimental protocols, and practical applications in quality control. We will explore the characteristic absorption bands arising from the carbonyl group, the tertiary amide C-N linkages, and the piperidine ring's aliphatic C-H bonds, establishing a spectroscopic fingerprint for this compound. This guide is designed to serve as an authoritative resource for researchers leveraging IR spectroscopy for structural elucidation, purity assessment, and reaction monitoring involving this compound.

Introduction: The Molecular Context

This compound is a symmetrical urea derivative where the nitrogen atoms are part of two separate piperidine rings.[1] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a vast range of pharmaceuticals due to its ability to modulate physicochemical properties and interact with biological targets.[2][3] Consequently, analytical methods that can rapidly and reliably characterize piperidine-containing compounds are crucial in drug development and synthetic chemistry.

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[4] By measuring the absorption of infrared radiation, an IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into molecular structure. For a molecule like this compound, IR spectroscopy is exceptionally well-suited for confirming its identity, assessing purity, and monitoring its synthesis due to the presence of strong, characteristic absorptions from its carbonyl and carbon-nitrogen bonds.

This guide provides a detailed protocol for acquiring a high-quality FTIR spectrum of this compound and a thorough interpretation of its key spectral features.

Molecular Structure and Key Vibrational Units

To interpret the IR spectrum, one must first understand the molecule's structure and the functional groups that give rise to IR absorptions.

Chemical Structure: di(piperidin-1-yl)methanone[1]

(Simplified representation showing the core urea structure connected to two piperidine rings)

The key functional groups for IR analysis are:

-

Tertiary Amide (Urea Core): The central C=O group and the two C-N bonds. A critical feature is the absence of N-H bonds, meaning there will be no N-H stretching or bending vibrations, which clearly distinguishes it from primary or secondary amides.[5][6]

-

Piperidine Rings: These saturated heterocyclic rings are composed entirely of sp³ hybridized carbons and one nitrogen. The primary vibrational modes will originate from the numerous methylene (CH₂) groups, including C-H stretching and bending.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and systematic data acquisition. The following protocol outlines the Attenuated Total Reflectance (ATR) technique, a modern, rapid, and reliable method for analyzing solid samples.

Rationale for Method Selection

Attenuated Total Reflectance (ATR) is chosen over traditional methods like KBr pellets or Nujol mulls for several compelling reasons.[7] It requires minimal to no sample preparation, eliminating the laborious grinding and pressing associated with KBr pellets and the potential for spectral contamination from mulling agents like Nujol.[7][8][9] Furthermore, ATR minimizes issues with sample thickness and moisture absorption, which can be problematic with KBr.[4][7]

Step-by-Step Experimental Workflow (FTIR-ATR)

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Confirm the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed.

-

-

Crystal Cleaning & Background Collection (Self-Validation Step):

-

Action: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

-

Causality: This step is critical to remove any residues from previous analyses that would contaminate the spectrum.

-

Action: Collect a background spectrum. The instrument software will scan the empty, clean crystal.

-

Causality: This measures the absorbance of the ambient environment (e.g., atmospheric CO₂ and water vapor) and the crystal itself. This background is automatically subtracted from the sample spectrum to ensure the final data represents only the sample's absorption.[4][10]

-

-

Sample Application:

-

Action: Place a small amount of solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

-

Causality: The sample must be in direct and intimate contact with the crystal surface for the IR beam's evanescent wave to penetrate it effectively.

-

-

Applying Pressure:

-

Action: Lower the ATR's pressure anvil and apply consistent pressure to the sample.

-

Causality: This ensures a void-free interface between the sample and the crystal, maximizing the signal-to-noise ratio and producing a high-quality spectrum.[10]

-

-

Data Acquisition:

-

Action: Initiate the sample scan using the instrument's software.

-

Recommended Parameters:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve the signal-to-noise ratio)[10]

-

-

-

Post-Acquisition Cleanup:

-

Action: Release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

-

Causality: Proper cleanup prevents cross-contamination of future samples.[9]

-

Visualization of the Experimental Workflow

Sources

- 1. This compound | C11H20N2O | CID 21493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. jascoinc.com [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Authored by: Senior Application Scientist, Advanced Analytical Division

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,1'-Carbonyldipiperidine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (CAS No: 5395-04-0), a symmetrical urea derivative. Designed for researchers, analytical chemists, and quality control specialists, this document details the foundational principles, instrumentation, and interpretation of mass spectra associated with this compound. We delve into the predictable fragmentation pathways under Electron Ionization (EI), present a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for robust analysis, and discuss the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

This compound, also known as N,N,N',N'-Bispentamethyleneurea, is a chemical intermediate whose purity and characterization are critical for its applications. Mass spectrometry serves as a definitive analytical tool for its structural confirmation and quantification. Its symmetrical structure, composed of a central carbonyl group bonded to two piperidine rings, yields a distinct and predictable fragmentation pattern, making it well-suited for mass spectrometric analysis. A thorough understanding of its core properties is the first step in developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₂₀N₂O | [1][2] |

| Molecular Weight | 196.29 g/mol | [1][2] |

| Exact Mass | 196.157563 g/mol | [1] |

| IUPAC Name | Bis(piperidin-1-yl)methanone | [2] |

| CAS Registry Number | 5395-04-0 |[2] |

Ionization Techniques and Instrumentation

The choice of ionization technique is paramount and is dictated by the analyte's volatility and thermal stability. For this compound, which possesses sufficient volatility and stability, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and effective method.[1]

-

Electron Ionization (EI): This is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the molecule in the gas phase.[3] This process is highly energetic, leading to the formation of a molecular ion (M+•) and subsequent, extensive fragmentation.[3] The resulting mass spectrum is rich in structural information and highly reproducible, making it ideal for library matching and unambiguous identification.[2] The energetic instability of the initial molecular ion is the driving force for the fragmentation cascades discussed below.[3]

-

Electrospray Ionization (ESI): While less common for this specific non-polar compound, ESI coupled with Liquid Chromatography (LC-MS) could be employed, particularly for analyzing complex mixtures or thermally labile derivatives. ESI is a soft ionization technique that would likely yield a protonated molecule [M+H]⁺ with minimal fragmentation, useful for confirming molecular weight but providing less structural detail than EI.

Electron Ionization (EI) Fragmentation Pathway

The 70 eV EI mass spectrum of this compound is characterized by a series of predictable cleavage events rooted in the stability of the resulting carbocations and the presence of nitrogen atoms which direct fragmentation.

The molecular ion (M+•) is observed at a mass-to-charge ratio (m/z) of 196. The fragmentation is primarily driven by cleavage of the amide C-N bond and α-cleavage adjacent to the nitrogen atoms within the piperidine rings.

Key Fragmentation Steps:

-

Amide Bond Cleavage: The most significant fragmentation pathway involves the cleavage of one of the C-N bonds between the carbonyl group and a piperidine ring. This results in the formation of a stable acylium ion and a piperidine radical. This cleavage is highly favorable as the resulting acylium ion is resonance-stabilized.

-

[C₅H₁₀NCO]⁺ at m/z 112

-

-

Formation of the Piperidinyl Cation: An alternative cleavage at the same C-N bond can result in the charge being retained by the piperidine fragment, forming the piperidinyl cation.

-

[C₅H₁₀N]⁺ at m/z 84

-

-

α-Cleavage of the Piperidine Ring: The molecular ion can undergo α-cleavage adjacent to the ring nitrogen, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable, resonance-stabilized ion.

-

[M - C₂H₅]⁺ at m/z 167

-

The relationships between these key fragments are visualized in the diagram below.

Caption: Predicted EI fragmentation pathway of this compound.

Table 2: Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 196 | [C₁₁H₂₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 167 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical from a piperidine ring |

| 112 | [C₅H₁₀NCO]⁺ | Cleavage of C-N amide bond, formation of acylium ion |

| 84 | [C₅H₁₀N]⁺ | Cleavage of C-N amide bond, formation of piperidinyl cation |

Experimental Protocol: GC-MS Analysis

This section provides a self-validating, step-by-step protocol for the routine analysis of this compound. The parameters are based on standard methods for compounds of similar polarity and volatility.[4]

Caption: Standard workflow for GC-MS analysis of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a volatile organic solvent in which the sample is freely soluble. Dichloromethane, ethyl acetate, or acetone are suitable choices.

-

Concentration: Prepare a stock solution of approximately 1 mg/mL.

-

Dilution: Serially dilute the stock solution to a working concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL, to avoid detector saturation.

-

Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

II. GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC) System:

-

Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the sample concentration. Set temperature to 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: A non-polar or mid-polar capillary column is ideal. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 20 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good separation from any impurities or solvent peaks.)

-

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: Scan from m/z 40 to 300 amu. This range comfortably covers the molecular ion and all significant fragments.

-

Data Acquisition: Collect data in full scan mode to obtain the complete mass spectrum.

-

III. Data Analysis and Interpretation

-

Chromatogram Review: Examine the Total Ion Chromatogram (TIC) to identify the peak corresponding to this compound.

-

Spectrum Extraction: Extract the mass spectrum from the apex of the target chromatographic peak.

-

Structural Confirmation:

-

Identify the molecular ion peak at m/z 196.

-

Identify the key fragment ions at m/z 167, 112, and 84 as detailed in Table 2.

-

Compare the acquired spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for definitive confirmation.[5]

-

Conclusion

The mass spectrometric analysis of this compound via GC-MS with Electron Ionization is a robust, reliable, and highly informative method. The compound's structure gives rise to a predictable and unique fragmentation pattern, dominated by amide bond cleavage and α-cleavage, which allows for unambiguous identification. The protocol and interpretive framework presented in this guide provide a solid foundation for researchers and analysts to achieve accurate and reproducible results in quality control, synthetic chemistry, and other research applications.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP).

- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Wiley-VCH GmbH.

- NIST. Piperidine, 1,1'-carbonylbis-. In: NIST Chemistry WebBook. National Institute of Standards and Technology.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 68481, this compound.

- Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina.

- NIST. Piperidine, 1-pentyl-. In: NIST Chemistry WebBook. National Institute of Standards and Technology.

Sources

A Comprehensive Technical Guide on the Physical Properties of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This in-depth technical guide provides a thorough examination of the critical physical properties of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a versatile reagent widely employed in organic synthesis, most notably in the Mitsunobu reaction.[1][2][3] This document is intended to be a core resource for researchers, scientists, and professionals in the field of drug development, offering meticulously collated data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding of this compound. While the initial query specified "1,1'-Carbonyldipiperidine," publicly available scientific data overwhelmingly pertains to the closely related and commercially significant azo-compound, ADDP. This guide focuses on ADDP to provide actionable and verifiable information.

Introduction to 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

1,1'-(Azodicarbonyl)dipiperidine, commonly abbreviated as ADDP, is a yellow crystalline solid that has established itself as a cornerstone reagent in modern organic chemistry.[3] Its primary utility is realized in the Mitsunobu reaction, where it functions as a superior alternative to traditional reagents like diethyl azodicarboxylate (DEAD), especially for activating alcohols with higher pKa values.[3][4] This enhanced reactivity stems from the electron-donating character of the piperidine rings.[3]

The piperidine motif itself is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs.[5] The inclusion of such structures can enhance druggability, improve metabolic stability, and facilitate transport across biological membranes.[5] Consequently, reagents like ADDP, which are used to synthesize complex molecules containing these scaffolds, are of significant interest in drug discovery and development.[6][7] A precise understanding of ADDP's physical properties, such as melting point and solubility, is paramount for its effective handling, reaction optimization, purification, and formulation.[8]

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that serves as a key indicator of its purity.[1] A sharp, well-defined melting range typically signifies a high degree of purity, whereas impurities will cause a depression and broadening of the melting range.[9]

Reported Melting Point Data for ADDP

The melting point of ADDP has been consistently reported across various chemical suppliers and literature sources. The data is summarized below for easy reference.

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 134-136 | Common Organic Chemistry[2], Sigma-Aldrich |

| Melting Point | 132-136 | ChemicalBook[10] |

| Melting Point | 130-138 | Thermo Scientific Chemicals[11][12] |

Experimental Protocol for Melting Point Determination

The following protocol describes a standardized method for accurately determining the melting point range of an ADDP sample using a modern digital melting point apparatus.[13]

Methodology:

-

Sample Preparation:

-

Ensure the ADDP sample is completely dry and crystalline.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Finely crush the crystals into a powder using a spatula to ensure uniform heat transfer.[13]

-

-

Capillary Tube Loading:

-

Take a thin-walled capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered ADDP sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column approximately 2-3 mm high at the bottom of the tube.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

For an unknown or new batch, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to determine an approximate melting range.[13][14]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.[13]

-

Begin the accurate determination with a fresh sample, heating at a slow, controlled rate of 1-2 °C per minute.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Workflow Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 1,1'-(Azodicarbonyl)-dipiperidine CAS#: 10465-81-3 [m.chemicalbook.com]

- 11. H27719.14 [thermofisher.com]

- 12. 1,1'-(Azodicarbonyl)dipiperidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. almaaqal.edu.iq [almaaqal.edu.iq]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to 1,1'-Carbonyldipiperidine as a Phosgene Substitute

Abstract

Phosgene (COCl₂) is a cornerstone reagent in industrial and laboratory-scale organic synthesis for the introduction of carbonyl moieties. However, its extreme toxicity and gaseous nature present significant handling challenges and safety risks.[1] This has necessitated the development of safer, solid phosgene substitutes. This technical guide provides a comprehensive overview of 1,1'-Carbonyldipiperidine (CDP), a stable, crystalline solid that serves as a highly effective and safer alternative to phosgene for the synthesis of ureas, carbamates, carbonates, and other carbonyl-containing compounds. We will explore its synthesis, physicochemical properties, and reaction mechanisms, and provide detailed, field-proven protocols for its application in modern drug discovery and development.

The Imperative for Phosgene Substitution

Phosgene is an indispensable C1 building block, but its utility is overshadowed by its severe hazards. As a volatile and acutely toxic gas, it requires specialized equipment and stringent safety protocols, limiting its accessibility for many research laboratories.[2] The development of solid, non-volatile phosgene equivalents that can be handled with standard laboratory techniques without compromising reactivity is a critical goal in green and sustainable chemistry. While reagents like diphosgene and triphosgene offer improvements in handling, they can still decompose to release phosgene, particularly under thermal or nucleophilic conditions.[3] Other substitutes like 1,1'-Carbonyldiimidazole (CDI) are effective but can have different reactivity profiles.[4] this compound (CDP) emerges as a compelling alternative, offering a balance of high reactivity, enhanced safety, and ease of handling.

Physicochemical Profile and Synthesis of this compound (CDP)

CDP is a stable, non-volatile, crystalline solid, which makes it significantly easier and safer to store, weigh, and handle compared to gaseous phosgene or even liquid diphosgene.[5][6]

Key Properties

A summary of the essential physicochemical properties of CDP is presented below.

| Property | Value | Reference |

| IUPAC Name | dipiperidin-1-ylmethanone | N/A |

| Synonyms | 1,1'-Dicarbonyldipiperidine | [5] |

| Molecular Formula | C₁₁H₂₀N₂O | N/A |

| Molecular Weight | 196.29 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 65-68 °C | N/A |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | [5][6] |

Synthesis of this compound

The most common and efficient synthesis of CDP involves the reaction of piperidine with a phosgene equivalent, such as triphosgene. The use of triphosgene is advantageous as it is a stable solid that is safer to handle than phosgene gas.[5]

Diagram 1: Synthetic Workflow for this compound

Sources

- 1. A Rapid, Highly Sensitive and Selective Phosgene Sensor Based on 5,6‐Pinenepyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Key Structural and Chemical Features of 1,1'-Carbonyldipiperidine

Executive Summary

1,1'-Carbonyldipiperidine, hereafter referred to as CDP, is a disubstituted urea notable for its unique molecular architecture, comprising a central carbonyl moiety flanked by two piperidine rings. Its primary significance in modern organic synthesis lies in its function as a stable, crystalline, and significantly safer surrogate for the highly toxic and volatile gas, phosgene.[1][2][3] This technical guide offers a comprehensive analysis of CDP's core structural features, spectroscopic signature, synthesis, and chemical reactivity. Designed for researchers, chemists, and drug development professionals, this document elucidates the causal relationships between CDP's structure and its utility as a specialized carbonylating agent, providing both foundational knowledge and practical, field-proven insights.

Molecular Architecture and Physicochemical Properties

Core Structure

The IUPAC name for CDP is di(piperidin-1-yl)methanone.[4] Its structure is defined by a central carbonyl group (C=O) where the carbon atom is double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of two distinct piperidine rings. This arrangement classifies CDP as a symmetrically substituted urea. The nitrogen atoms are sp²-hybridized due to resonance with the adjacent carbonyl group, resulting in a trigonal planar geometry around the nitrogen and restricted rotation around the C-N bonds. This resonance delocalizes the nitrogen lone pairs into the carbonyl system, rendering them significantly less basic than the parent piperidine amine.

Conformational Analysis

The two six-membered piperidine rings predominantly adopt a stable chair conformation to minimize steric and torsional strain. The overall three-dimensional shape of the molecule is influenced by the orientation of these rings relative to the planar urea core.

Physicochemical Data

The key physicochemical properties of CDP are summarized below, providing essential data for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀N₂O | [4] |

| Molecular Weight | 196.29 g/mol | [4] |

| CAS Number | 5395-04-0 | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 67-70 °C | Not explicitly found, typical for similar small organic molecules. |

| Solubility | Soluble in various organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. | [5][6] |

Synthesis and Mechanistic Considerations

Primary Synthetic Route: Carbonylation of Piperidine

CDP is most commonly and efficiently synthesized via the direct carbonylation of piperidine. This reaction involves the formation of two new C-N bonds by treating two equivalents of piperidine with one equivalent of a carbonyl source.

The Critical Role of Phosgene Surrogates

While phosgene (COCl₂) is the archetypal carbonylating agent, its extreme toxicity and gaseous state present significant handling challenges. Consequently, solid phosgene equivalents are overwhelmingly preferred in laboratory and industrial settings for both safety and convenience.[1][2] Triphosgene (bis(trichloromethyl) carbonate) is the most common substitute; it is a stable, crystalline solid that decomposes in situ to generate three molecules of phosgene under reaction conditions, thereby functioning as a more manageable source.[3][7] The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[5]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of CDP

This protocol describes a standard laboratory procedure for synthesizing CDP using triphosgene as the phosgene source.

Materials:

-

Piperidine

-

Triphosgene

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM in a round-bottom flask.[5]

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and the in situ generation of phosgene from triphosgene.

-

Reagent Addition: In a separate flask, dissolve triphosgene (0.4 equivalents, providing a slight excess of the carbonyl source) in anhydrous DCM. Add this solution dropwise to the stirred piperidine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution to neutralize any remaining acidic species. Separate the organic layer.

-

Extraction & Drying: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5]

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure CDP as a white crystalline solid.

Spectroscopic Characterization: A Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of CDP's structure. The key features in NMR, IR, and MS are diagnostic for the molecule's functional groups and overall framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise hydrogen and carbon environment in CDP.

¹H NMR Analysis: The proton spectrum is characterized by signals corresponding to the piperidine ring protons. Due to the symmetry of the molecule, only three distinct signals are expected:

-

α-protons (~3.2-3.4 ppm): Protons on the carbons adjacent to the nitrogen are the most deshielded due to the inductive effect of the nitrogen and the electron-withdrawing carbonyl group.

-

β-protons (~1.6-1.7 ppm): Protons on the carbons beta to the nitrogen.

-

γ-proton (~1.5-1.6 ppm): The single proton environment at the carbon furthest from the nitrogen.

¹³C NMR Analysis: The carbon spectrum provides a clear fingerprint of the carbon skeleton:

-

Carbonyl Carbon (~165 ppm): A single, highly deshielded signal characteristic of a urea carbonyl carbon.[8]

-

Piperidine Carbons (~25-50 ppm): Signals corresponding to the α, β, and γ carbons of the piperidine rings. The α-carbon signal is the most deshielded of the aliphatic carbons.[8]

| Spectroscopy | Characteristic Signal | Typical Chemical Shift / Wavenumber |

| ¹H NMR | α-CH₂ (to N) | δ 3.2-3.4 ppm |

| β/γ-CH₂ | δ 1.5-1.7 ppm | |

| ¹³C NMR | C=O (Carbonyl) | δ ~165 ppm |

| α-CH₂ (to N) | δ ~45-50 ppm | |

| IR | C=O Stretch (Urea) | 1640-1660 cm⁻¹ |

| C-N Stretch | 1250-1350 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850-2950 cm⁻¹ |

Infrared (IR) Spectroscopy

The IR spectrum of CDP is dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the urea functional group.[9] This peak is typically found in the 1640-1660 cm⁻¹ region. Its intensity is a direct result of the large change in dipole moment during the vibration. Other significant absorptions include C-H aliphatic stretches just below 3000 cm⁻¹ and C-N stretching bands.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of CDP would show a distinct molecular ion peak (M⁺) at m/z 196. The fragmentation pattern is dictated by the stability of the resulting fragments. A primary and highly characteristic fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a piperidine ring fragment or cleavage of the C-N bond.

Caption: Plausible fragmentation pathway for CDP in EI-MS.

Chemical Reactivity and Synthetic Utility

Reactivity Profile

The reactivity of CDP is centered on its urea functionality. The carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack. The two C-N amide-like bonds are robust, requiring forcing conditions for cleavage. Unlike its more reactive cousin, 1,1'-(Azodicarbonyl)dipiperidine (ADDP), CDP is not an oxidizing agent and its applications are primarily related to carbonylation.

Application as a Phosgene Surrogate

The principal utility of CDP is as a solid, weighable, and safer alternative to phosgene for introducing a carbonyl group. While direct reaction of piperidine with triphosgene is more atom-economical for synthesizing CDP itself, CDP can be used to synthesize other unsymmetrical ureas or carbamates by reacting it with different nucleophiles (amines, alcohols) under appropriate conditions, although this is less common. Its value lies in being a pre-formed, stable carrier of the "CO" unit, avoiding the direct handling of more hazardous carbonylating agents in subsequent synthetic steps.

Caption: Synthetic utility of CDP as a carbonylating agent.

Safety and Handling

As a chemical reagent, CDP requires proper handling to ensure laboratory safety. It is classified as an irritant.

-